molecular formula C17H22N2O4S B2774776 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide CAS No. 877648-02-7

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B2774776
CAS No.: 877648-02-7
M. Wt: 350.43
InChI Key: BHSYRDPQKSEGKF-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that features a furan ring, a morpholine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and an appropriate electrophile.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furanones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted morpholine derivatives

Scientific Research Applications

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Biological Research: Used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate, while the furan and morpholine rings can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)-2-methoxyethyl)-2-(2-methoxyphenoxy)acetamide
  • N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide

Uniqueness

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide is unique due to its combination of a furan ring, morpholine ring, and sulfonamide group, which provides a distinct set of chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-14-4-6-15(7-5-14)24(20,21)18-13-16(17-3-2-10-23-17)19-8-11-22-12-9-19/h2-7,10,16,18H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSYRDPQKSEGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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